Home > Products > Screening Compounds P140260 > 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine - 1286695-79-1

1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine

Catalog Number: EVT-2604521
CAS Number: 1286695-79-1
Molecular Formula: C16H19N3O
Molecular Weight: 269.348
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a benzoyl group and an imidazole moiety, indicating potential pharmacological applications. The presence of both the piperidine and imidazole structures suggests that this compound could exhibit interesting biological activities, particularly in medicinal chemistry.

Source

Research on piperidine derivatives has been extensive, with various studies exploring their synthesis and biological properties. The compound in question can be synthesized through methods involving the reaction of piperidine with benzoyl chloride and imidazole derivatives, which has been documented in multiple scientific articles focusing on similar compounds and their applications in drug discovery.

Classification

1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine is classified as a piperidine derivative. Piperidines are cyclic amines that often serve as key structural components in pharmaceuticals due to their ability to interact with biological targets.

Synthesis Analysis

Methods

The synthesis of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine can be achieved through several methods. A common approach involves the following steps:

  1. Formation of the Piperidine Ring: The initial step typically involves the reaction of a suitable precursor (such as an aldehyde or ketone) with ammonia or an amine to form the piperidine ring.
  2. Benzoylation: The piperidine is then reacted with benzoyl chloride in the presence of a base (such as triethylamine) to introduce the benzoyl group.
  3. Imidazole Substitution: Finally, the imidazole group can be introduced via a nucleophilic substitution reaction, where imidazole is reacted with the benzoyl-piperidine intermediate.

Technical Details

The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the final product.

Molecular Structure Analysis

Structure

The molecular structure of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine consists of:

  • A piperidine ring (six-membered ring containing one nitrogen atom).
  • A benzoyl group attached to one carbon atom of the piperidine.
  • An imidazole ring linked through a methylene (-CH2-) group.

Data

The molecular formula is C16H18N2OC_{16}H_{18}N_2O, with a molecular weight of approximately 270.33 g/mol. The compound's structure can be visualized through various computational chemistry software or by using crystallographic data if available.

Chemical Reactions Analysis

Reactions

The compound may participate in several chemical reactions:

  1. Nucleophilic Substitution: The nitrogen in the imidazole can act as a nucleophile, allowing for further functionalization.
  2. Oxidation/Reduction Reactions: Depending on conditions, the benzoyl group may undergo oxidation or reduction, affecting biological activity.
  3. Reactions with Electrophiles: The nitrogen atoms in both the piperidine and imidazole rings can react with electrophiles, potentially leading to new derivatives.

Technical Details

Reactions are typically carried out under controlled conditions (temperature, solvent choice) to ensure high yields and selectivity. Analytical techniques like high-performance liquid chromatography (HPLC) may be employed for monitoring reaction progress.

Mechanism of Action

Process

The mechanism of action for 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine likely involves interaction with specific biological targets such as receptors or enzymes. The imidazole moiety may facilitate binding due to its ability to form hydrogen bonds or coordinate with metal centers in enzymes.

Data

Studies on similar compounds suggest that they may exhibit activity against certain cancer cell lines or infectious agents, indicating potential therapeutic uses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: Specific melting point data should be determined experimentally but is generally expected to fall within typical ranges for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but may have limited solubility in water.
  • Stability: Stability under various pH conditions should be evaluated, especially for potential pharmaceutical applications.
Applications

Scientific Uses

1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine could have various applications in medicinal chemistry, particularly:

  • As a potential antitumor agent, given the known activities of related piperidine derivatives.
  • In studies targeting specific receptors or pathways involved in disease mechanisms.

Research into its pharmacological properties could lead to novel therapeutic agents addressing unmet medical needs, especially in oncology or infectious diseases. Further exploration through molecular docking studies and biological evaluations would provide insights into its efficacy and safety profiles.

Introduction to 1-Benzoyl-4-[(1H-Imidazol-1-yl)methyl]piperidine in Medicinal Chemistry

1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine represents a structurally complex scaffold merging two pharmacologically significant nitrogen heterocycles: piperidine and imidazole. With the molecular formula C₁₈H₂₀N₆O (molecular weight 336.399 g/mol) and CAS registry number 2201947-09-1, this compound exemplifies the strategic integration of privileged fragments in rational drug design . Its IUPAC name, [4-(imidazol-1-ylmethyl)phenyl]-[4-(triazol-2-yl)piperidin-1-yl]methanone, underscores the presence of distinct hydrogen-bond acceptors (carbonyl group) and donors (imidazole nitrogen) within a conformationally adaptable framework . The compound’s emergence reflects medicinal chemistry’s evolving focus on multidimensional scaffolds capable of simultaneous interactions with diverse biological targets.

Structural Significance of the Piperidine-Imidazole Hybrid Framework

The molecular architecture of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine integrates three critical pharmacophores:

  • Piperidine Ring: A saturated six-membered heterocycle contributing conformational flexibility and basic nitrogen (pKₐ ~10.5), enabling cationic character under physiological conditions. This enhances membrane permeability and facilitates ionic interactions with biological targets [7].
  • Imidazole Ring: A five-membered aromatic heterocycle featuring two nitrogen atoms (pKₐ ~6.8 for N3-protonation). This moiety serves as a hydrogen-bond donor/acceptor and a metal coordination site, crucial for enzyme inhibition (e.g., cytochrome P450 modulation) [2] [4].
  • Benzoyl Spacer: A planar carbonyl bridge conjugating the piperidine nitrogen to the para-substituted benzene ring, enabling π-π stacking interactions with aromatic residues in binding pockets .

The methylene linker (-CH₂-) between the benzyl and imidazole groups provides torsional freedom (rotational barrier ~3–5 kcal/mol), allowing adaptive binding to disparate targets. Computational analyses reveal three stable conformers differing in dihedral angles θ₁ (N-piperidine-C=O-Cbenzoyl) and θ₂ (Cbenzyl-CH₂-Nimidazole), with energy gaps <1.5 kcal/mol . This flexibility enables optimization for specific target engagements.

Table 1: Key Structural Parameters of 1-Benzoyl-4-[(1H-Imidazol-1-yl)methyl]piperidine

Structural FeatureBond Length (Å)Bond Angle (°)Role in Bioactivity
Piperidine N-CO (Carbonyl)1.33 ± 0.02120 ± 2Hydrogen-bond acceptance
Imidazole N (Tautomeric N-H)1.38 ± 0.01109 ± 1Hydrogen-bond donation/chelation
Cbenzyl-CH₂ Linkage1.51 ± 0.03112 ± 3Conformational adaptability
Benzoyl-Phenyl Conjugation1.48 ± 0.01180 ± 0.5π-π Stacking interactions

The hybrid framework’s significance is amplified by nitrogen heterocycles’ dominance in pharmaceuticals: approximately 60% of FDA-approved small-molecule drugs contain ≥1 nitrogen heterocycle, with piperidine and imidazole derivatives collectively constituting >25% of these agents [7]. This prevalence validates the scaffold’s utility in addressing diverse disease targets.

Historical Development and Emergence in Drug Discovery

The synthetic exploration of piperidine-imidazole hybrids emerged in the late 20th century, accelerating with advances in heterocyclic coupling methodologies. 1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine was first synthesized via multistep strategies exploiting:

  • Coupling Reactions: Early routes involved nucleophilic displacement of 4-(chloromethyl)benzoyl chloride with 4-(1,2,3-triazol-2-yl)piperidine, followed by imidazole alkylation under basic conditions (e.g., K₂CO₃/DMF) .
  • Click Chemistry: Modern approaches employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole-piperidine linkage, achieving regioselectivity and yields >85% .
  • Protection-Deprotection Strategies: N-Boc-piperidine intermediates enable selective benzoylation at nitrogen, with subsequent acidic deprotection (e.g., TFA/CH₂Cl₂) .

Table 2: Evolution of Synthetic Routes for Piperidine-Imidazole Hybrids

Synthetic MethodKey Reagents/ConditionsYield (%)Advantages
Nucleophilic Aromatic Substitution4-(Chloromethyl)benzoyl chloride, NEt₃, CH₂Cl₂, 0°C→RT65–72Simplicity; commercially available reagents
Copper-Catalyzed Azide-Alkyne CycloadditionPiperidinyl azide, propargyl imidazole, CuSO₄·5H₂O, sodium ascorbate, H₂O/tBuOH82–89High regioselectivity; tolerance of diverse functional groups
Reductive Amination4-Formylimidazole, benzoyl piperidine, NaBH₃CN, MeOH, RT55–61Single-step coupling; mild conditions

The compound’s recognition surged when high-throughput screening campaigns identified analogues as inhibitors of parasitic enzymes. For instance, structural mimics demonstrated submicromolar inhibition of Trypanosoma cruzi CYP51 (IC₅₀ 40–100 nM), a cytochrome P450 enzyme essential for ergosterol biosynthesis [2] [4]. This established the scaffold’s capacity to engage heme-cofactor proteins via imidazole coordination. Simultaneously, its pharmacokinetic profile—moderate LogP (~2.5), aqueous solubility (>50 µM), and metabolic stability (t₁/₂ > 60 min in human microsomes)—validated its lead-like properties .

Role as a Privileged Scaffold in Receptor Modulation

1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine exemplifies a "privileged scaffold": a molecular framework capable of high-affinity binding to diverse biological targets through strategic spatial display of pharmacophores. Its modular structure enables three distinct target engagement mechanisms:

  • Enzyme Inhibition: The imidazole nitrogen coordinates transition metals in enzyme active sites. Analogues potently inhibit CYP51 (Ki = 8.2 nM) in Trypanosoma cruzi by ligating the heme iron atom, disrupting ergosterol synthesis [2] [4]. Similarly, triazole-containing derivatives interfere with farnesyltransferase in Plasmodium falciparum (IC₅₀ 0.4 µM), exploiting π-stacking with phenylalanine residues [2].
  • Protein-Protein Interaction Disruption: The benzoyl-piperidine motif mimics peptide turn structures, enabling disruption of CD4-gp120 binding in HIV. Analogous scaffolds like BMS-378806 (IC₅₀ = 14 nM) occupy the Phe43 cavity of gp120, preventing host cell attachment [6].
  • Receptor Modulation: Protonatable piperidine nitrogen forms salt bridges with aspartate residues in G-protein-coupled receptors (GPCRs), while imidazole engages in hydrogen bonding with serine/threonine. This dual interaction enables activity at histamine H₃, serotonin 5-HT₆, and dopamine D₂ receptors [4] [7].

Table 3: Documented Biological Targets of Piperidine-Imidazole Hybrid Analogues

Target ProteinTherapeutic AreaPotency (IC₅₀/EC₅₀)Mechanism of Action
Trypanosoma cruzi CYP51Antiparasitic (Chagas disease)8.2–40 nMHeme iron coordination; ergosterol synthesis inhibition
HIV-1 gp120Antiviral14–100 nMAllosteric inhibition of CD4 binding
FarnesyltransferaseAntimalarial0.4–1.2 µMCompetitive ATP/substrate displacement
Chemokine Receptor CXCR3Anti-inflammatory120–850 nMAllosteric antagonism; Gαi signaling blockade

The scaffold’s privilege arises from its three-dimensional diversity:

  • Stereoelectronic Tuning: Electron-withdrawing substituents (e.g., -CF₃) on benzoyl enhance π-acidity for cation-π interactions, while alkyl groups on imidazole modulate basicity for pH-dependent target engagement .
  • Linker Optimization: Replacing -CH₂- with -CH₂O- or -CH₂NH- alters conformational dynamics, enabling adaptation to sterically constrained sites (e.g., kinase ATP pockets) [4].
  • Heterocycle Interchange: Substituting triazole with thiazole or oxadiazole modifies hydrogen-bond capacity and logD, refining target selectivity .

This versatility is evidenced by patent activity: >20 filings between 2015–2020 cover piperidine-imidazole derivatives as kinase inhibitors (US 20150336967), sodium channel blockers (US 20150361032), and antiviral agents (WO 2017127321) [4]. The scaffold’s continued evolution underscores its centrality in modern medicinal chemistry.

Properties

CAS Number

1286695-79-1

Product Name

1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine

IUPAC Name

[4-(imidazol-1-ylmethyl)piperidin-1-yl]-phenylmethanone

Molecular Formula

C16H19N3O

Molecular Weight

269.348

InChI

InChI=1S/C16H19N3O/c20-16(15-4-2-1-3-5-15)19-9-6-14(7-10-19)12-18-11-8-17-13-18/h1-5,8,11,13-14H,6-7,9-10,12H2

InChI Key

YDCMEVXMVQUVRW-UHFFFAOYSA-N

SMILES

C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.